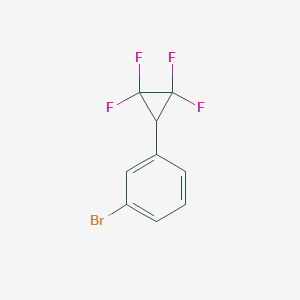
1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by the presence of a bromine atom and a tetrafluorocyclopropyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the bromination of 3-(2,2,3,3-tetrafluorocyclopropyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and tetrafluorocyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Shares the bromine and fluorine substituents but lacks the cyclopropyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the tetrafluorocyclopropyl group.
Uniqueness: 1-Bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
922141-48-8 |
|---|---|
Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
1-bromo-3-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H5BrF4/c10-6-3-1-2-5(4-6)7-8(11,12)9(7,13)14/h1-4,7H |
InChI Key |
VRUNSTAKDJZVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















